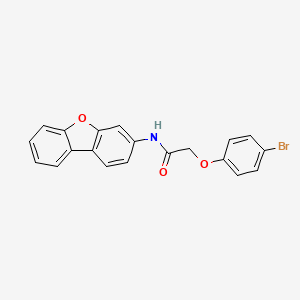![molecular formula C15H21ClN2O3S B5169920 2-(1,3-Benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride](/img/structure/B5169920.png)
2-(1,3-Benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride is a synthetic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride typically involves the reaction of 1,3-benzodioxole derivatives with thiazolidinone precursors under specific conditions. Common reagents include dimethylamine and various catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to ensure purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, research may focus on its therapeutic potential, particularly in treating diseases where thiazolidinone derivatives have shown efficacy.
Industry
Industrially, it could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinone Derivatives: Other compounds in this class may include 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one and its analogs.
Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid and its derivatives.
Uniqueness
The uniqueness of 2-(1,3-Benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride lies in its specific structure, which combines the benzodioxole and thiazolidinone moieties with a dimethylamino propyl group. This unique combination may confer distinct biological activities and reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S.ClH/c1-16(2)6-3-7-17-14(18)9-21-15(17)11-4-5-12-13(8-11)20-10-19-12;/h4-5,8,15H,3,6-7,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHGEXPEYKZEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(SCC1=O)C2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)

![(4E)-2-(4-chlorophenyl)-4-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B5169849.png)
![[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B5169871.png)

![2-CHLORO-3-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B5169888.png)

![6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5169901.png)
![3-methyl-N-[2,2,2-trichloro-1-(phenylsulfonyl)ethyl]butanamide](/img/structure/B5169906.png)
![{4-(2-phenoxyethyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5169912.png)



